Amiodarone metabolite M1
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
96027-71-3 |
|---|---|
Molecular Formula |
C23H26INO3 |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3-iodophenyl]methanone |
InChI |
InChI=1S/C23H26INO3/c1-3-5-9-21-22(17-8-6-7-10-19(17)28-21)23(26)16-11-12-20(18(24)15-16)27-14-13-25-4-2/h6-8,10-12,15,25H,3-5,9,13-14H2,1-2H3 |
InChI Key |
CFVCYTDXVQNGLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)OCCNCC)I |
Origin of Product |
United States |
Metabolic Formation and Biotransformation Pathways of Amiodarone Metabolite M1
Primary Metabolic Reactions Leading to Amiodarone (B1667116) Metabolite M1
The initial and principal metabolic conversion of amiodarone is the formation of its major active metabolite, mono-N-desethylamiodarone (MDEA or M1). nih.govnih.govdrugbank.comnih.govresearchgate.netnih.gov
N-Desethylation as the Predominant Pathway
The primary reaction responsible for the generation of M1 is N-desethylation. researchgate.netresearchgate.net This is a phase I metabolic reaction that involves the removal of an ethyl group from the nitrogen atom of the side chain of the amiodarone molecule. This process is the most crucial step in the metabolism of amiodarone, as M1 is the main circulating metabolite found in the plasma and tissues of individuals treated with amiodarone. nih.govresearchgate.netresearchgate.net The conversion of amiodarone to M1 is significant, with some studies estimating that a substantial fraction of the parent drug is converted to this metabolite.
Enzymatic Systems Involved in Amiodarone Metabolite M1 Formation
The biotransformation of amiodarone to its M1 metabolite is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. frontiersin.org
Role of Cytochrome P450 Isoforms (e.g., CYP3A4, CYP2C8, CYP1A2, CYP2D6)
Several isoforms of the cytochrome P450 system have been identified as being involved in the N-desethylation of amiodarone.
CYP3A4: This isoform is considered the major enzyme responsible for the metabolism of amiodarone to M1 in humans. nih.govfrontiersin.orgnih.govdrugbank.comdrugbank.com Studies using human liver microsomes have demonstrated that CYP3A4 plays a primary role in this metabolic conversion. nih.govdrugbank.com The involvement of CYP3A4 is further supported by inhibition studies, where inhibitors of this enzyme significantly reduce the formation of M1. drugbank.com
CYP2C8: Along with CYP3A4, CYP2C8 is also a primary enzyme involved in the metabolism of amiodarone. frontiersin.org
CYP1A1 and CYP1A2: Research has indicated that CYP1A1 also contributes to the formation of M1. drugbank.comresearchgate.net In studies with rat liver microsomes, recombinant CYP1A1 was shown to form M1. nih.gov While some research points to the involvement of CYP1A2, other studies have shown that antibodies against CYP1A2 had no effect on the formation of M1 in rat liver microsomes. nih.gov However, desethylamiodarone (B1670286) has been shown to be a potent inactivator of CYP1A2. nih.gov
CYP2D6: The role of CYP2D6 in amiodarone metabolism has also been investigated. While some earlier reports suggested its involvement, other studies have shown that amiodarone N-deethylase activities were similar in livers with different CYP2D6 genotypes, suggesting a less critical role for this isoform in the formation of M1. nih.govresearchgate.net However, M1 has been found to be a competitive inhibitor of CYP2D6 activity. nih.gov
The following table summarizes the key cytochrome P450 isoforms involved in the formation of this compound.
| Enzyme | Role in M1 Formation | Species Studied |
|---|---|---|
| CYP3A4 | Major contributor | Human nih.govfrontiersin.orgnih.govdrugbank.comdrugbank.com |
| CYP2C8 | Primary contributor | Human frontiersin.org |
| CYP1A1 | Contributor | Human, Rat drugbank.comresearchgate.net |
| CYP1A2 | Contributor, with some conflicting evidence | Human, Rat nih.govresearchgate.netnih.gov |
| CYP2D6 | Minor or contested role | Human nih.govresearchgate.netnih.gov |
Other Enzyme System Contributions to Initial Formation
While the cytochrome P450 system is the predominant pathway for the N-desethylation of amiodarone, the potential contribution of other enzyme systems has been considered. However, current research overwhelmingly points to the central role of CYP enzymes in the initial formation of the M1 metabolite. One study noted the potential involvement of alcohol dehydrogenase in the ω-carboxylation of amiodarone, a separate metabolic pathway, but not in the direct formation of M1. nih.gov
Further Biotransformation of this compound
Following its formation, the M1 metabolite (MDEA) can undergo further metabolic reactions, leading to the creation of secondary metabolites. nih.govdrugbank.comsemanticscholar.org
Hydroxylation of this compound (e.g., 3′-OH-MDEA)
A key pathway in the further biotransformation of M1 is hydroxylation. nih.govdrugbank.comresearchgate.netsemanticscholar.org In vitro studies using rabbit, rat, and human liver microsomes have shown that M1 is further metabolized to a hydroxylated derivative. researchgate.netresearchgate.net
The major product of this reaction has been identified as 3′-hydroxy-mono-N-desethylamiodarone (3′-OH-MDEA). researchgate.netresearchgate.net This secondary metabolite is formed by the hydroxylation of the n-butyl side chain of the M1 molecule. nih.govdrugbank.comsemanticscholar.org Specifically, the hydroxylation occurs at the 3-position (ω-1) of the butyl moiety. nih.govdrugbank.comsemanticscholar.org This hydroxylated metabolite has been detected in the plasma of patients treated with amiodarone, indicating its formation in vivo. unifr.ch
The formation of 3'OH-MDEA from MDEA has been shown to follow Michaelis-Menten kinetics in liver microsomes from different species. researchgate.net
The kinetic parameters for the formation of 3'OH-MDEA in different species are presented in the table below.
| Species | Km (μM) | Vmax (pmol/mg protein/min) |
|---|---|---|
| Rabbit | 6.39 | 560 |
| Rat | 25.2 | 54 |
Deiodination Pathways Related to this compound (e.g., M1, M2, M4, M13, M21)
Further biotransformation of this compound can occur through various pathways, including deiodination. This process involves the removal of iodine atoms from the molecule. While specific details on the direct deiodination of M1 to form M2, M4, M13, and M21 are not extensively elucidated in the provided context, studies on amiodarone metabolism in HepG2 spheroids have identified several deiodinated metabolites. nih.govxjtu.edu.cn This suggests that deiodination is a relevant metabolic pathway for amiodarone and its metabolites.
Carboxylation and Glucuronidation of Downstream Metabolites
Downstream metabolites of amiodarone, including those derived from this compound, can undergo carboxylation and glucuronidation. nih.gov Research has identified ω-carboxylate amiodarone as a major metabolite in human bile, indicating that carboxylation is a significant metabolic route. nih.gov Glucuronidation, a phase II metabolic reaction, has also been proposed as a metabolic pathway for amiodarone metabolites. nih.gov
Formation of Di-N-desethylamiodarone (DDEA) from this compound
This compound (desethylamiodarone) can be further metabolized through a second N-deethylation reaction to form di-N-desethylamiodarone (DDEA).
Metabolic Pathways in Controlled Experimental Systems
The metabolism of this compound has been investigated using various in vitro and ex vivo experimental models to understand its biotransformation in a controlled environment.
In Vitro Liver Models (e.g., Human Liver Microsomes, S9 Fractions)
Human Liver Microsomes (HLMs) are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. nih.gov Studies using HLMs have been instrumental in identifying the enzymes responsible for the formation of this compound from amiodarone. nih.gov Research has shown that the N-deethylation of amiodarone to desethylamiodarone is significantly reduced by inhibitors of P450 3A enzymes, confirming the primary role of this enzyme subfamily in the formation of M1. nih.gov
S9 Fractions are supernatant fractions obtained from liver homogenates that contain both microsomal and cytosolic enzymes. wikipedia.org This allows for the study of both phase I (e.g., oxidation) and phase II (e.g., conjugation) metabolic reactions. nih.gov The use of S9 fractions has revealed the formation of carboxylated metabolites of amiodarone, a process that was not observed in incubations with human liver microsomes alone, suggesting the involvement of cytosolic enzymes like alcohol dehydrogenase in this pathway. nih.gov
| Experimental System | Key Findings Regarding this compound |
| Human Liver Microsomes | - Primarily involved in the N-deethylation of amiodarone to form M1. nih.gov - Cytochrome P450 3A subfamily is the main enzyme system responsible. nih.gov |
| S9 Fractions | - Allows for the study of both Phase I and Phase II metabolism. nih.gov - Revealed the formation of carboxylated metabolites, indicating the role of cytosolic enzymes. nih.gov |
Cellular Spheroid Models (e.g., HepG2 Spheroids)
Three-dimensional (3D) cell culture models, such as HepG2 spheroids , offer a more physiologically relevant system for studying drug metabolism compared to traditional 2D cell cultures. nih.govnih.gov Studies utilizing HepG2 spheroids have successfully identified multiple metabolites of amiodarone, including those resulting from N-desethylation, hydroxylation, and deiodination. nih.govxjtu.edu.cn This model allows for the investigation of the spatiotemporal dynamics of drug metabolism, providing insights into how amiodarone and its metabolites are distributed and transformed within a 3D cellular structure over time. nih.govresearchgate.netresearchgate.net
Isolated Organ Preparations (e.g., Precision-Cut Liver Slices)
While not explicitly detailed in the provided search results for this compound, precision-cut liver slices (PCLS) are a valuable ex vivo tool for studying the metabolism of xenobiotics. This model maintains the complex architecture and cellular diversity of the liver, allowing for the investigation of metabolic pathways in a more intact and organotypic environment. The use of PCLS could provide further insights into the intricate metabolic fate of this compound.
Preclinical Animal Models (e.g., Rat and Rabbit Liver Microsomes, Rat Tissue)
The metabolic pathways of amiodarone, particularly the formation of its principal active metabolite, desethylamiodarone (DEA), have been extensively studied in preclinical animal models. These in vitro and in vivo studies, primarily utilizing rat and rabbit liver microsomes as well as various rat tissues, have provided crucial insights into the biotransformation of amiodarone.
In both rat and rabbit models, the primary metabolic conversion is the N-deethylation of amiodarone to form desethylamiodarone. nih.govresearchgate.net This process is predominantly mediated by cytochrome P450 (CYP) enzymes located in the liver and intestines. researchgate.netualberta.ca
Rat Liver Microsomes:
Studies using rat liver microsomes have demonstrated that the formation of desethylamiodarone is a significant metabolic pathway. nih.gov The cytochrome P450 superfamily of enzymes plays a critical role in this conversion. Specifically, CYP3A1 and CYP1A1 have been identified as key enzymes involved in the N-deethylation of amiodarone in rats. ualberta.ca Further investigations have also implicated CYP2D1 and 2C11 as important facilitative enzymes in the formation of DEA in this species. ualberta.ca
The rate of DEA formation in rat liver microsomes is influenced by various factors, including protein concentration. nih.gov In vitro experiments have shown that the production of DEA is greatest at a protein concentration of 5 mg. nih.gov
Beyond the primary metabolism to DEA, further biotransformation of amiodarone in rat liver microsomes can occur. One study identified a total of 26 metabolites in in vitro and in vivo rat matrices, highlighting the complexity of amiodarone's metabolic fate. nih.gov Another study confirmed that rat liver microsomes are capable of catalyzing the hydroxylation of DEA, indicating a secondary metabolic pathway for this primary metabolite. drugbank.com
Interactive Data Table: Cytochrome P450 Isoforms Involved in Desethylamiodarone (DEA) Formation in Rat Liver Microsomes
| CYP Isoform | Role in DEA Formation | Reference |
| CYP3A1 | Established role | ualberta.ca |
| CYP1A1 | Established role | ualberta.ca |
| CYP2D1 | Important facilitative enzyme | ualberta.ca |
| CYP2C11 | Important facilitative enzyme | ualberta.ca |
Rabbit Liver Microsomes:
Similar to rats, the formation of desethylamiodarone is a prominent metabolic pathway in rabbit liver microsomes. nih.gov Hepatic microsomes in rabbits show a greater capacity for DEA formation compared to other tissues. nih.gov The production of DEA in rabbit liver microsomes is also dependent on protein concentration, with optimal formation observed at 5 mg of protein. nih.gov
A notable species difference in amiodarone metabolism has been observed in rabbit models. In addition to DEA, three unidentified metabolites (designated as I, II, and III) have been detected in incubations with rabbit hepatic microsomes. nih.gov
Furthermore, rabbit liver microsomes are capable of the subsequent biotransformation of DEA. It has been shown that DEA is metabolized to a hydroxylated product, n-3-hydroxybutyl-MDEA (3OH-MDEA). nih.govresearchgate.net This hydroxylation reaction follows Michaelis-Menten kinetics. nih.gov The formation of 3OH-MDEA is significantly inhibited by midazolam, cyclosporin (B1163) A, and ketoconazole, suggesting the involvement of CYP3A enzymes. nih.gov Specifically, CYP3A6 is thought to be involved in this biotransformation. nih.gov
Interactive Data Table: Kinetic Parameters of 3OH-MDEA Formation in Rabbit Liver Microsomes
| Parameter | Value | Reference |
| Km | 6.39 +/- 1.07 µM | nih.gov |
| Vmax | 0.56 +/- 0.21 nmol/min/mg protein | nih.gov |
Rat Tissue:
In vivo studies in rats have provided a broader understanding of the distribution and metabolism of amiodarone and the formation of DEA in various tissues. Following oral administration, amiodarone is distributed to numerous tissues, with the highest concentrations found in the lung, liver, thyroid gland, and kidney. nih.gov Desethylamiodarone exhibits a similar distribution pattern. nih.gov
The formation of DEA occurs in major organs, including the liver and gut. nih.gov The fraction of amiodarone converted to DEA can be substantial, with one study estimating it to be up to 64% in rats. researchgate.net The presence of hydroxylated DEA has also been detected in the liver, heart, lung, and kidney tissues of rats administered amiodarone, confirming that secondary metabolism of DEA occurs in vivo. drugbank.com
Pharmacological and Molecular Mechanisms of Action of Amiodarone Metabolite M1
Electrophysiological Modulations
N-desethylamiodarone (DEA) exerts complex effects on cardiac electrophysiology by interacting with various ion channels, thereby modulating the cardiac action potential, refractory period, and conduction velocity.
Effects on Cardiac Action Potential Duration and Refractory Period
In isolated canine ventricular muscle, DEA has been shown to increase the action potential duration at 90% repolarization (APD90), although to a lesser extent than amiodarone (B1667116) at higher concentrations. In atrial muscle, both amiodarone and DEA significantly increase APD90. Furthermore, DEA significantly increases the effective refractory period (ERP) in atrial tissue. The prolongation of the action potential duration and the effective refractory period are key mechanisms by which Class III antiarrhythmic drugs, including amiodarone and its metabolite, exert their therapeutic effects by preventing re-entrant arrhythmias.
Modulation of Cardiac Conduction Velocity
The blockade of sodium channels by DEA contributes to a decrease in the upstroke velocity of the cardiac action potential (Phase 0), which in turn slows conduction velocity in non-nodal cardiac tissues such as the atria, ventricles, and Purkinje fibers. This effect on conduction velocity is a crucial component of its antiarrhythmic action, as it can interrupt re-entrant circuits that are responsible for many types of tachycardias.
Cellular and Subcellular Pathway Engagements
While the electrophysiological effects of DEA are relatively well-characterized, its engagement with cellular and subcellular pathways is less understood, with most research in this area focusing on the parent compound, amiodarone.
Induction and Enhancement of Autophagy
Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins. Studies have demonstrated that amiodarone can induce autophagy in various cell types, including lung epithelial cells and hepatocytes. nih.govnih.gov This induction of autophagy appears to be a protective mechanism against amiodarone-induced cellular toxicity and apoptosis. nih.govnih.gov The inhibition of autophagy has been shown to increase amiodarone-mediated cell death. nih.gov
Currently, there is a lack of direct scientific evidence specifically investigating the role of the M1 metabolite, N-desethylamiodarone, in the induction and enhancement of autophagy. While it is known that DEA, like amiodarone, can accumulate in tissues and exert cytotoxic effects, its specific impact on autophagic pathways remains an area for future research. nih.gov
Activation of Phagolysosomal Pathway
Amiodarone and its metabolite DEA are known to accumulate within cells, particularly within acidic organelles such as lysosomes. bohrium.com This accumulation can lead to an impairment of lysosomal function. The interference of amiodarone with the endocytic pathway is well-documented, leading to the formation of vacuoles and inclusion bodies that are derived from late endosomes and lysosomes. bohrium.com
While the accumulation of DEA within the lysosomal compartment suggests an interaction with the phagolysosomal pathway, direct evidence of DEA activating this pathway is not available in the current scientific literature. The consequences of this subcellular accumulation are thought to contribute to the cellular stress and toxicity associated with long-term amiodarone therapy. nih.gov Further investigation is required to delineate the precise mechanisms by which DEA interacts with and potentially modulates the phagolysosomal pathway.
Interference with Thyroid Hormone Action at Cellular/Subcellular Levels
Amiodarone Metabolite M1 (N-desethylamiodarone, DEA) directly interferes with thyroid hormone signaling at the molecular level, an action that is distinct from its parent compound. Research demonstrates that DEA, but not amiodarone, antagonizes the action of triiodothyronine (T3) by interacting with thyroid hormone receptors (TRs) nih.gov. This interaction reduces the binding of the T3-TR complex to thyroid hormone response elements (TREs) on DNA, thereby modulating the transcription of T3-responsive genes nih.gov.
In experimental models using transiently transfected cells, DEA was shown to decrease the T3-dependent expression of a reporter gene by 50% at a concentration of 1 µmol/l nih.gov. Electrophoretic mobility shift assays (EMSA) confirmed that this inhibitory effect is, at least in part, due to a reduced binding of the thyroid hormone receptor to its DNA target sequence nih.gov. Furthermore, DEA itself can weakly activate the TR-dependent down-regulation of the TSHβ gene promoter, an effect not observed with amiodarone nih.gov. These findings indicate that the metabolite directly participates in the thyroid dysfunction often associated with amiodarone therapy by acting as a direct antagonist of thyroid hormone at the nuclear level.
Modulation of Lipid Metabolism (e.g., Phospholipid Accumulation Mechanisms)
This compound is intrinsically linked to the development of phospholipidosis, a lysosomal storage disorder characterized by the excessive accumulation of phospholipids (B1166683) in various tissues. Both amiodarone and DEA are cationic amphiphilic drugs that become trapped within the acidic environment of lysosomes, where they are believed to inhibit the activity of lysosomal phospholipases.
In vivo studies in rats have shown that DEA is a potent inducer of phospholipidosis and acts as a direct inhibitor of phospholipases within alveolar lavage cells nih.gov. This inhibition of phospholipid degradation is a primary mechanism leading to the accumulation of phospholipids and the formation of characteristic lamellar inclusion bodies within cells nih.gov. Furthermore, the presence of a pre-existing phospholipidosis can enhance the accumulation of DEA itself. In rat alveolar macrophages already laden with phospholipids, the accumulation of DEA was increased by over tenfold compared to control cells, suggesting a feedback loop that may exacerbate drug-induced toxicity medchemexpress.com.
Influence on Gap Junction Communication
A comprehensive review of the scientific literature did not yield specific studies detailing the direct and isolated influence of this compound (N-desethylamiodarone) on gap junction communication or the function of connexin proteins, such as Connexin 43 (Cx43). While the parent drug, amiodarone, is known to affect cardiac conduction, the specific contribution of its primary metabolite to the modulation of intercellular communication via gap junctions has not been explicitly elucidated in the available research.
Molecular Target Investigations
Inhibition of Specific Enzymes (e.g., Oxidosqualene Cyclase in Trypanosomatids)
There is no available scientific literature indicating that this compound (N-desethylamiodarone) inhibits the enzyme oxidosqualene cyclase, either in trypanosomatids or other organisms.
However, DEA is a well-documented and potent inhibitor of several human cytochrome P450 (CYP) enzymes, which represents a key molecular interaction. DEA exhibits significantly stronger inhibitory effects on these drug-metabolizing enzymes than amiodarone itself nih.govnih.gov. This inhibition is a critical factor in drug-drug interactions observed during amiodarone therapy. DEA demonstrates mixed or noncompetitive inhibition against multiple CYP isoforms, with Ki values indicating a potency far greater than the parent compound for several key enzymes nih.govnih.gov. For example, DEA competitively inhibits CYP2D6 and noncompetitively inhibits CYP2A6, CYP2B6, and CYP3A4 nih.gov. The inactivation of specific CYP enzymes by DEA is also more pronounced than that of amiodarone, further contributing to its impact on pharmacokinetics nih.gov.
Table 1: Inhibitory Effects of N-desethylamiodarone (DEA) on Human Cytochrome P450 Enzymes
Data sourced from Ohyama et al. (2000)
| CYP Isoform | Inhibition Type | Ki (μM) |
|---|---|---|
| CYP1A1 | Mixed | 1.5 |
| CYP1A2 | Mixed | 18.8 |
| CYP2A6 | Noncompetitive | 13.5 |
| CYP2B6 | Noncompetitive | 5.4 |
| CYP2C9 | Mixed | 2.3 |
| CYP2C19 | Mixed | 15.7 |
| CYP2D6 | Competitive | 4.5 |
| CYP3A4 | Noncompetitive | 12.1 |
Transcriptional Regulation and Gene Expression Modulation (e.g., Kv1.5 mRNA, TFEB)
Scientific literature lacks direct evidence on the specific effects of this compound (N-desethylamiodarone) on the transcriptional regulation or gene expression of Kv1.5 mRNA (encoded by the KCNA5 gene) or the Transcription Factor EB (TFEB). While the parent drug, amiodarone, has been noted to modify the levels of various ion-channel transcripts, specific data isolating the action of DEA on Kv1.5 mRNA are not available frontiersin.org. Similarly, no studies were found that link DEA to the activation, inhibition, or expression of TFEB, a master regulator of lysosomal biogenesis and autophagy.
Comparative Pharmacological Activity with Amiodarone and Other Metabolites
This compound (N-desethylamiodarone) is not an inert byproduct but a pharmacologically active compound with a profile that is quantitatively and, in some cases, qualitatively different from its parent drug, amiodarone.
Antiarrhythmic and Pro-arrhythmic Potency : In canine models of myocardial infarction, DEA was found to be a more potent antiarrhythmic agent than amiodarone. The concentration required for 50% suppression of premature ventricular complexes was 1.4 mg/L for DEA, compared to 4.6 mg/L for amiodarone nih.gov. Conversely, studies on cardiac voltage-gated sodium channels (NaV1.5) suggest that DEA has a greater pro-arrhythmic effect than amiodarone, particularly in the context of certain channelopathies like Long QT Syndrome frontiersin.orgnih.govfrontiersin.orgresearchgate.net.
Cytotoxicity : DEA demonstrates greater cytotoxicity than amiodarone. In studies using a human thyrocyte cell line, DEA markedly reduced cell number with an EC50 of 6.8 µg/mL, whereas amiodarone was significantly less potent caymanchem.com. In human lung epithelial cells, DEA was found to activate both necrotic and apoptotic cell death pathways, while amiodarone primarily activated necrosis nih.gov.
Enzyme Inhibition : As detailed in section 3.3.1, DEA is a more potent inhibitor of numerous critical cytochrome P450 enzymes than amiodarone, suggesting it plays a primary role in the drug-drug interactions associated with amiodarone therapy nih.govnih.gov.
Receptor Binding : Both compounds interact with cardiac muscarinic receptors, but DEA inhibits the binding of the antagonist [3H]quinuclidinyl benzilate with a higher potency (IC50 of 2.25 x 10⁻⁶ M) compared to amiodarone (IC50 of 6.86 x 10⁻⁶ M) nih.gov.
Table 2: Comparative Activity of Amiodarone vs. N-desethylamiodarone (DEA)
| Pharmacological Effect | Amiodarone | N-desethylamiodarone (DEA) | Key Finding |
|---|---|---|---|
| Antiarrhythmic Potency (PVC suppression) | EC50: 4.6 mg/L | EC50: 1.4 mg/L | DEA is more potent nih.gov. |
| Thyrocyte Cytotoxicity | Low potency | EC50: 6.8 µg/mL | DEA is significantly more cytotoxic caymanchem.com. |
| Muscarinic Receptor Binding (IC50) | 6.86 µM | 2.25 µM | DEA has higher binding affinity nih.gov. |
| CYP Enzyme Inhibition | Weak inhibitor of select CYPs | Potent inhibitor of multiple CYPs | DEA is the primary inhibitor nih.govnih.gov. |
| Effect on NaV1.5 Sodium Channels | Pro-arrhythmic effects | Greater pro-arrhythmic effects | DEA is more potent in destabilizing channel inactivation frontiersin.orgnih.govfrontiersin.orgresearchgate.net. |
Relative Potency and Efficacy in Model Systems
Research in various preclinical models has demonstrated that mono-N-desethylamiodarone (MDEA) exhibits greater potency than amiodarone in several key measures of cardiac electrophysiology and antiarrhythmic action. The accumulation of this more potent metabolite is believed to contribute to the delayed onset of amiodarone's full clinical effects ahajournals.org.
In a canine model of myocardial infarction, MDEA was found to be a more potent suppressor of ventricular arrhythmias than amiodarone. ahajournals.org The concentration required to achieve a 50% reduction in premature ventricular complexes was significantly lower for the metabolite ahajournals.org. Furthermore, for a given plasma concentration, MDEA achieves higher concentrations in myocardial tissue compared to the parent drug, suggesting greater tissue accumulation where its antiarrhythmic action is exerted ahajournals.org.
| Compound | 50% Effective Concentration (EC₅₀) for Suppression of Premature Ventricular Complexes |
|---|---|
| Amiodarone | 4.6 mg/L |
| Mono-N-desethylamiodarone (MDEA) | 1.4 mg/L |
Another model system used to evaluate potency involves the ventricular defibrillation threshold (DFT), which is the minimum energy required to correct ventricular fibrillation. In a porcine model, intravenously administered MDEA demonstrated a significantly greater effect on increasing the DFT compared to amiodarone at the same dose. jacc.org This finding is particularly relevant as an elevated DFT can have implications for patients with implantable cardioverter-defibrillators (ICDs) jacc.org.
| Compound (10 mg/kg dose) | Increase in DFT from Baseline |
|---|---|
| Amiodarone | 15% |
| Mono-N-desethylamiodarone (MDEA) | 65% |
Distinct Mechanisms of Action Compared to Parent Compound
One of the most significant distinctions lies in their interaction with nuclear thyroid hormone receptors. MDEA, which bears a structural resemblance to thyroid hormones, shows a substantial affinity for these receptors, whereas amiodarone itself demonstrates only minimal binding. nih.gov This suggests that MDEA may exert some of the characteristic amiodarone effects, which mimic hypothyroidism, by competitively excluding thyroid hormone from its nuclear receptor sites within cardiac tissue nih.gov.
The two compounds also differ in their effects on cardiac ion channels. While amiodarone is known for its broad-spectrum activity (possessing effects of all four Vaughan Williams classes of antiarrhythmics), the metabolite appears to be a key mediator of the prominent Class III effect (potassium channel blockade) seen with long-term oral therapy litfl.com. Studies on cardiac sodium channels have revealed that MDEA can have a more pronounced effect than amiodarone, particularly on late sodium currents and in the context of certain genetic mutations, which may contribute to both its antiarrhythmic and pro-arrhythmic potential nih.govfrontiersin.orgnih.gov.
Furthermore, the compounds have demonstrated different mechanisms of inducing cellular toxicity in non-cardiac cells. In studies on human lung epithelial cells, amiodarone was found to activate primarily necrotic cell death pathways. In contrast, MDEA was shown to activate both necrotic and apoptotic pathways, indicating a distinct mechanism of cytotoxicity that may be relevant to amiodarone-induced pulmonary toxicity. nih.gov
Analytical and Methodological Approaches for Amiodarone Metabolite M1 Research
Advanced Mass Spectrometry Techniques for Identification and Quantification
Mass spectrometry (MS) stands as a cornerstone in the analysis of drug metabolites due to its high sensitivity and specificity. Modern MS techniques, often coupled with liquid chromatography, provide powerful tools for M1 research.
UPLC-Q/TOF MS is a powerful analytical tool for profiling drug metabolites in complex biological matrices. nih.gov This technique combines the high-resolution separation capabilities of UPLC with the high mass accuracy and sensitivity of Q/TOF MS. researchgate.net
In the context of amiodarone (B1667116) metabolism, UPLC-Q/TOF MS has been instrumental in identifying a wide array of metabolites in biological samples. A study utilizing this method on human bile samples successfully identified 33 amiodarone metabolites, including 22 phase I and 11 phase II metabolites. nih.gov Among these, MDEA was confirmed as a major metabolite. nih.gov Similarly, an untargeted metabolomics approach using UPLC-ESI-QTOFMS in rats identified 49 amiodarone metabolites in plasma and urine, generated through metabolic reactions such as N-desethylation, hydroxylation, and glucuronidation. nih.govresearchgate.net This demonstrates the technique's capacity for comprehensive metabolite discovery in various biological fluids. nih.gov
Table 1: Summary of Amiodarone Metabolite Identification using UPLC-Q/TOF MS
| Biological Matrix | Species | Number of Metabolites Identified | Major Metabolic Pathways Identified | Reference |
|---|---|---|---|---|
| Human Bile | Human | 33 (22 Phase I, 11 Phase II) | N-desethylation, ω-carboxylation, deiodination, glucuronidation | nih.gov |
High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, enabling the determination of elemental compositions for parent drugs and their metabolites. chromatographyonline.commdpi.com When coupled with multiple-stage mass spectrometry (MS/MS), it allows for the structural characterization of metabolites by analyzing their fragmentation patterns. nih.govchromatographyonline.com
The structures of amiodarone metabolites, including M1, are characterized by tandem mass spectrometry (MS/MS). nih.gov The fragmentation pathway of the parent drug, amiodarone, is first established, and then the product ion spectra of potential metabolites are compared. nih.gov Similarity in fragmentation patterns helps in the tentative elucidation of the metabolite's structure. nih.govnih.gov This metabolomics approach, combining HR-MS with multivariate data analysis, has proven to be a reliable tool for identifying unknown metabolites in complex biological samples. nih.govresearchgate.net
Ambient mass spectrometry imaging (AMSI) is an innovative technique that allows for the visualization of the spatial distribution of molecules, including drugs and their metabolites, directly from biological tissue sections under ambient conditions. semanticscholar.org Airflow-assisted desorption electrospray ionization-mass spectrometry imaging (AFADESI-MSI) is a type of AMSI that has been applied to study amiodarone metabolism. researchgate.net
A study using AFADESI-MSI combined with 3D HepG2 spheroids (a liver cell model) successfully mapped the spatiotemporal distribution of amiodarone and its metabolites. researchgate.net This approach provided simultaneous information on the drug, its metabolites (including M1), and endogenous metabolites, offering insights into the drug's penetration and metabolic transformation within the 3D cell culture model. nih.govresearchgate.net This method serves as an effective tool for in vitro evaluation of drug metabolism and associated hepatotoxicity. researchgate.net
Table 2: Methodological Parameters for AFADESI-MSI in Amiodarone Metabolite Imaging
| Parameter | Setting | Reference |
|---|---|---|
| Mass Spectrometer | Q Exactive (Thermo Scientific) | nih.gov |
| Spray Needle Inner Diameter | 20 μm | nih.gov |
| Spraying Solvent | Acetonitrile:Water (8:2, V/V) | nih.gov |
| Spray Voltage | ±7.0 kV | nih.gov |
| Capillary Temperature | 350 °C | nih.gov |
| Mass Resolution | 70,000 | nih.gov |
To overcome limitations of bulk analysis and study cellular heterogeneity, single-cell analysis techniques have been developed. Single-Cell Printing-Liquid Vortex Capture-Mass Spectrometry (SCP-LVC-MS) allows for the quantitative measurement of intracellular concentrations of a drug and its metabolites from thousands of individual cells. osti.govosti.gov
This high-throughput technique (up to 1.2 cells/second) was used to quantify amiodarone and its M1 metabolite (NDEA) in single HepG2 liver carcinoma cells. osti.gov The study revealed a log-normal distribution of amiodarone uptake and its conversion to NDEA within the cell population. osti.gov A key finding was that the conversion ratio of amiodarone to NDEA was greater at lower incubation concentrations, suggesting potential saturation of the metabolic enzymes involved. osti.gov This method provides valuable data on the quantitative sensitivity, reproducibility, and throughput that can be extrapolated to different MS systems. osti.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
While mass spectrometry is excellent for proposing metabolite structures, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for their definitive structural elucidation. hyphadiscovery.comscilit.com NMR provides unambiguous information about the chemical structure of a molecule by analyzing the magnetic properties of its atomic nuclei. hyphadiscovery.com
In amiodarone research, NMR has been crucial for confirming the exact chemical structures of metabolites isolated from biological samples. For instance, after isolating a major carboxylated metabolite from human bile, its structure was definitively confirmed using both UPLC-Q/TOF MS and ¹H NMR. researchgate.netnih.gov In another study, detailed NMR analysis (including ¹H NMR and 2D NMR techniques like HMBC) was used to establish the precise site of hydroxylation on the MDEA molecule, identifying it as a secondary metabolite of amiodarone. researchgate.netsemanticscholar.org These applications highlight the indispensable role of NMR in validating structures initially proposed by MS data. hyphadiscovery.com
In Vitro Models for Metabolic and Mechanistic Studies
In vitro models are essential for studying the biotransformation of drugs and the kinetics of their metabolites in a controlled environment. Various models are used to investigate the metabolism of amiodarone to M1 (MDEA).
Human Liver Microsomes (HLMs) and S9 Fractions : These subcellular fractions contain many of the enzymes responsible for drug metabolism. Studies have used HLMs and S9 fractions to identify the metabolites of amiodarone. researchgate.netnih.gov
Hepatocyte Cell Lines (HepG2, HepaRG) : Cultured liver cell lines are widely used to study drug metabolism and toxicity. Studies have determined and modeled the in vitro kinetics of amiodarone and MDEA in both primary human hepatocytes (PHH) and HepaRG cells after single and repeated exposures. nih.gov These studies found that MDEA accumulated to much higher intracellular levels over time compared to the parent drug, particularly in HepaRG cells. nih.gov The metabolic clearance was also noted to be higher in HepaRG cells than in PHH. nih.gov
3D Cell Spheroids : Three-dimensional cell models, such as HepG2 spheroids, more closely mimic the in vivo environment. They have been used with mass spectrometry imaging to assess the metabolism and hepatotoxicity of amiodarone. researchgate.netresearchgate.net
The choice of in vitro model can influence the observed metabolic outcomes. For example, one study noted that the interindividual variability in MDEA production in primary human hepatocytes was not directly proportional to differences in CYP3A4 activities, suggesting other enzymes may be involved. nih.gov
Table 3: Comparison of In Vitro Models for Amiodarone M1 (MDEA) Research
| Model | Key Application/Finding | Reference |
|---|---|---|
| Human Liver Microsomes (HLMs) & S9 Fraction | Identification of Phase I and Phase II metabolites in bile. | nih.gov |
| Rat Liver Microsomes | Characterization of metabolites and impurities. | nih.gov |
| Primary Human Hepatocytes (PHH) | Studying interindividual variability in MDEA production. | nih.gov |
| HepaRG Cells | Modeling biokinetics after repeated dosing; showed significant MDEA accumulation. | nih.gov |
| HepG2 Spheroids (3D model) | Spatiotemporal imaging of amiodarone and metabolite distribution. | researchgate.net |
Human Liver Cell Models (e.g., Primary Human Hepatocytes, HepaRG Cells)
Human liver cell models, such as primary human hepatocytes (PHH) and the HepaRG cell line, are pivotal in vitro systems for studying the kinetics and metabolism of Amiodarone and its M1 metabolite. These models offer a physiologically relevant environment to investigate cellular uptake, metabolic clearance, and potential for bioaccumulation.
In comparative studies, both PHH and HepaRG cells have been utilized to model the in vitro kinetics of Amiodarone and MDEA following single and repeated administrations. Research has shown that the bioavailability of Amiodarone is influenced by factors like adsorption to plasticware and the presence of proteins in the culture medium. Cellular uptake of the parent compound is rapid, occurring within hours, leading to efficient metabolism. A dynamic equilibrium between Amiodarone and MDEA is typically reached within about a week of multiple dosing.
HepaRG cells have demonstrated a higher metabolic clearance of Amiodarone compared to PHH, a characteristic that increases over time in conjunction with cytochrome P450 3A4 (CYP3A4) activity. The variability in MDEA production among different PHH donors does not always correlate directly with CYP3A4 activity levels, suggesting the involvement of other CYP isoforms or potential inhibition of CYPs by Amiodarone itself. Following repeated treatments, Amiodarone shows a slight tendency for bioaccumulation. In contrast, significantly higher intracellular levels of MDEA accumulate over time, particularly in HepaRG cells, which has been associated with the onset of phospholipidosis. The detailed understanding of these in vitro biokinetics is vital for extrapolating in vitro concentration-effect relationships to in vivo dose-effect scenarios.
Liver Microsomes and S9 Fractions from Various Species
Liver microsomes and S9 fractions are indispensable tools for in vitro investigations into the metabolism of Amiodarone to its M1 metabolite. These subcellular fractions, derived from the liver homogenates of various species including humans, rats, and rabbits, contain a rich complement of drug-metabolizing enzymes.
Human liver microsomes (HLMs) and the S9 fraction have been instrumental in identifying the metabolic pathways of Amiodarone. nih.gov Studies using these systems have confirmed that N-desethylation is a primary metabolic route, leading to the formation of MDEA. nih.gov The S9 fraction, which contains both microsomal and cytosolic enzymes, has been particularly useful in elucidating a broader range of metabolic transformations. For instance, while HLMs alone did not produce certain carboxylated metabolites of Amiodarone, incubations with the human liver S9 fraction successfully generated these metabolites, indicating the involvement of cytosolic enzymes like alcohol dehydrogenase. nih.gov
Cross-species comparisons using liver microsomes have revealed differences in the metabolic handling of Amiodarone and MDEA. For example, liver microsomes from rabbits, rats, and humans have all been shown to biotransform MDEA into a hydroxylated metabolite, but with varying kinetic parameters. nih.gov Such comparative studies are crucial for understanding species-specific differences in drug metabolism and for selecting appropriate animal models for preclinical studies. In vitro metabolism studies in rat liver microsomes and both rat and human liver S9 fractions have been used to identify a wide array of metabolites, contributing to a more complete metabolic map of amiodarone. researchgate.net
Preclinical Animal Models for Metabolic Disposition and Cellular Effects
In Vivo Metabolite Identification in Biological Matrices (e.g., Bile, Urine, Plasma, Tissues)
Preclinical animal models, particularly rats and dogs, have been essential for characterizing the in vivo metabolic disposition of Amiodarone and the identification of its M1 metabolite in various biological matrices. These studies provide a comprehensive picture of how MDEA is distributed and eliminated from the body.
In rats, MDEA has been identified as a major metabolite in plasma and urine. researchgate.net Untargeted metabolomics approaches using advanced analytical techniques like UPLC-ESI-QTOFMS have enabled the identification of numerous Amiodarone metabolites, with N-desethylation being a key metabolic reaction. researchgate.net Furthermore, studies analyzing rat feces, urine, and plasma have successfully detected a range of metabolites, confirming the systemic exposure to MDEA following Amiodarone administration. sygnaturediscovery.com
The distribution of MDEA is not limited to bodily fluids; it also accumulates extensively in various tissues. In dog models, following chronic oral administration of Amiodarone, MDEA was detected in both plasma and myocardial tissue, indicating significant cardiac accumulation. nih.gov Similarly, in rats, MDEA has been found in the liver, heart, lung, and kidney tissues. nih.gov Physiologically based pharmacokinetic (PBPK) models developed using data from rat studies have further elucidated the extensive tissue distribution and long half-life of MDEA, with substantial storage in adipose tissue. Current time information in JO. Bile also serves as a significant excretion route, with studies in rats identifying glutathione (B108866) conjugates of Amiodarone and its metabolites. researchgate.net
Disease Models for Investigating Biological Activities (e.g., Mycobacterial Infection Models)
The investigation into the biological activities of Amiodarone metabolite M1 extends to its potential therapeutic effects in specific disease models. While research in this area is still developing, the focus has been on the host-directed therapeutic potential of the parent compound, Amiodarone, in the context of mycobacterial infections.
Studies have identified Amiodarone as a potential host-directed therapy (HDT) candidate that can inhibit the intracellular survival of Mycobacterium tuberculosis (Mtb) and Mycobacterium avium. researchgate.net This antimycobacterial effect is not due to direct action on the bacteria but rather through the modulation of host cellular processes, specifically the induction of autophagy. researchgate.net In preclinical models, such as Mtb-infected primary human macrophages and a zebrafish embryo model of tuberculosis, Amiodarone treatment has been shown to reduce the bacterial burden. researchgate.netCurrent time information in JO. The mechanism involves enhancing the autophagic flux, which is a crucial host defense mechanism against intracellular pathogens. researchgate.netCurrent time information in JO.
Enzyme Kinetic and Inhibition Assays
IC50 Shift and Time-Dependent Inhibition (TDI) Experiments
Enzyme kinetic and inhibition assays are critical for characterizing the potential of this compound (MDEA) to cause drug-drug interactions by inhibiting cytochrome P450 (CYP) enzymes. IC50 shift and time-dependent inhibition (TDI) experiments are specifically designed to assess both reversible and irreversible (mechanism-based) inhibition.
The IC50 shift assay is a valuable tool to screen for TDI. A significant increase in the inhibitory potency (a lower IC50 value) after pre-incubation of the metabolite with liver microsomes and NADPH, compared to a pre-incubation without NADPH, suggests time-dependent inhibition. nih.govevotec.com
Studies have shown that MDEA is a time-dependent inhibitor of several key CYP enzymes. For instance, MDEA moderately inactivates both CYP2D6 and CYP3A4. nih.gov The kinetic parameters for this inactivation have been determined, providing insights into the mechanism, which appears to involve the formation of a metabolic intermediate complex. nih.gov In contrast to its parent compound, MDEA demonstrates stronger inhibitory effects on various CYP activities. nih.gov
Detailed kinetic analyses have provided specific values for the inhibitory constants (Ki) and inactivation parameters (kinact and KI) of MDEA against different CYP isoforms. These data are crucial for predicting the clinical significance of these interactions.
Table 1: IC50 Values of Desethylamiodarone (B1670286) (MDEA) against Various Human CYP Isoforms
| CYP Isoform | IC50 (μM) |
|---|---|
| CYP1A1 | 5.6 |
| CYP1A2 | 14 |
| CYP2A6 | 9.4 |
| CYP2B6 | 4.9 |
| CYP2C9 | 5.5 |
| CYP2C19 | 19 |
| CYP2D6 | 4.5 |
| CYP3A4 | 17 |
| CYP2E1 | >100 |
Data sourced from Ohyama et al. (2000) nih.gov
Table 2: Time-Dependent Inhibition Parameters of Desethylamiodarone (MDEA)
| CYP Isoform | KI (μM) | kinact (min-1) |
|---|---|---|
| CYP1A1 | 1.0 | 0.03 |
| CYP1A2 | 11.6 | 0.03 |
| CYP2D6 | 2.7 | 0.018 |
| CYP3A4 | 2.6 | 0.016 |
Data sourced from McDonald et al. (2014) and Ohyama et al. (2000) nih.govnih.gov
These findings underscore the importance of evaluating the inhibitory profiles of major metabolites like MDEA, as they can be significant contributors to the drug interaction profile of the parent drug.
Michaelis-Menten Kinetics Characterization
The biotransformation of amiodarone's primary active metabolite, mono-N-desethylamiodarone (MDEA), has been characterized using Michaelis-Menten enzyme kinetics. Specifically, the hydroxylation of MDEA to n-3'-hydroxybutyl-MDEA (3'OH-MDEA) was studied in liver microsomes from various species. This research provides insight into the enzymatic efficiency and capacity for this metabolic conversion.
In liver microsomes from untreated rabbits, the formation of 3'OH-MDEA followed Michaelis-Menten kinetics. researchgate.net The kinetic parameters were also determined in rat and human liver microsomes, revealing species-specific differences in the rate of metabolite formation. researchgate.net The hydroxylase activity observed in different mammals may account for the species-dependent variations seen in amiodarone metabolism. researchgate.net
The key parameters, the Michaelis constant (Km) and the maximum velocity (Vmax), quantify the enzyme-substrate interaction. Km represents the substrate concentration at which the reaction rate is half of Vmax, which is the maximum rate of the reaction.
Table 1: Michaelis-Menten Kinetic Parameters for the Biotransformation of MDEA to 3'OH-MDEA in Liver Microsomes
| Species | Km (μM) | Vmax (pmol/mg protein/min) |
|---|---|---|
| Rabbit | 6.39 | 560 |
| Rat | 25.2 | 54 |
| Human | 19.4 | 17.3 |
Data sourced from a study on MDEA biotransformation in liver microsomes. researchgate.net
Computational and Modeling Approaches in Metabolite Research
Pharmacokinetic modeling is essential for understanding the time course of a drug and its metabolites in the body. For amiodarone and its active metabolite, desethylamiodarone (MDEA), a Nelson-Wagner type mass equilibrium model has been applied to estimate the in vivo release of the parent drug based on the pharmacokinetics of the metabolite. nih.gov
This modeling approach is particularly useful for drugs like amiodarone, which have very low water solubility and complex pharmacokinetics. nih.gov The model operates on the assumption that amiodarone exhibits slow dissolution, rapid absorption, and rapid metabolism. nih.gov Under these conditions, the rate of appearance of MDEA in the blood serves as a proxy for the rate of amiodarone's release in the intestine from its pharmaceutical formulation. nih.gov
The methodology involves several steps:
Data Acquisition: The model utilizes dissolution data for amiodarone and pharmacokinetic data for MDEA, often obtained from bioequivalence studies. nih.gov
Parameter Estimation: The elimination constant of MDEA from plasma is determined from the terminal slope of the logarithmic plasma concentration-time curve. nih.gov
Model Application: Because the elimination of MDEA was shown to follow a monoexponential model, the Nelson-Wagner model can be used to calculate the time course of the "plasma metabolite fraction". nih.gov
In Vitro-In Vivo Correlation (IVIVC): A Levi-type time scaling can be used to establish a correlation between the in vitro dissolution time and the in vivo dissolution time, which was shown to follow a square root model. nih.gov
This approach provides a valuable method for correlating the in vitro dissolution of a drug with the in vivo pharmacokinetics of its metabolite, offering an alternative analysis for establishing bioequivalence. nih.gov
In silico, or computational, approaches are increasingly used to predict metabolic pathways and potential drug-drug interactions (DDIs). For amiodarone, physiologically based pharmacokinetic (PBPK) modeling has been employed to assess the contribution of both the parent drug and its major metabolite, MDEA, to clinically significant DDIs. nih.gov
Amiodarone was observed to cause a 1.2- to 2-fold increase in the exposure of drugs like simvastatin (B1681759), dextromethorphan (B48470), and warfarin (B611796), an effect not fully explained by its own weak inhibitory action observed in vitro. nih.gov Subsequent research identified that the circulating metabolite, MDEA, has a more potent inhibitory effect on certain cytochrome P450 (CYP) enzymes. nih.gov
A PBPK model was developed to simulate the pharmacokinetic profiles of both amiodarone and MDEA, successfully capturing their accumulation in plasma and liver after long-term administration. nih.gov This model was then used to predict clinical DDIs by incorporating the CYP inhibition data for both compounds. nih.gov The study found that the closest predictions to clinical outcomes were achieved when considering the combined inhibitory effects of both amiodarone and MDEA on various CYP enzymes, including CYP3A, CYP2D6, and CYP2C9. nih.gov Such PBPK models provide a significant advantage in understanding the mechanisms of clinical DDIs involving inhibitory metabolites by simulating the dynamic changes and accumulation of inhibitors in different tissues. nih.gov
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become a powerful tool for identifying and characterizing drug metabolites. An untargeted metabolomics approach, using techniques like ultra-performance liquid chromatography-linked electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS), has been successfully applied to identify amiodarone metabolites in the plasma and urine of rats. nih.gov
This research identified a total of 49 amiodarone metabolites, which are generated through five primary metabolic reactions:
N-desethylation
Hydroxylation
Carboxylation (oxo/hydroxylation)
De-iodination
Glucuronidation nih.gov
This demonstrates that an untargeted metabolomics strategy is a reliable method for discovering unknown metabolites within a complex biological matrix. nih.gov In addition to identifying drug metabolites, pharmacometabolomics can be used to find endogenous biomarkers related to drug effects. For instance, studies have shown that amiodarone administration in rats leads to significant elevations of acylcarnitines and phospholipids (B1166683) in the liver. researchgate.net Furthermore, a specialized subset of this field, lipidomics, has been used to characterize the extensive disruptions in the lipidome of amiodarone-treated rats, providing insights into the mechanisms of drug-induced toxicity. nih.gov
Drug Drug Interactions Mediated by Amiodarone Metabolite M1
Cytochrome P450 Enzyme Inhibition Mechanisms
Mono-N-desethylamiodarone (MDEA) demonstrates a complex inhibitory profile against various cytochrome P450 (CYP) enzymes, contributing significantly to the drug-drug interactions observed with amiodarone (B1667116) therapy. The mechanisms of inhibition are multifaceted, involving both reversible and irreversible processes.
Reversible Inhibition of CYP1A2, CYP2C9, CYP2D6, CYP3A4 by Amiodarone Metabolite M1 (MDEA)
MDEA has been shown to be a more potent reversible inhibitor of several key CYP450 enzymes compared to its parent compound, amiodarone. In vitro studies using human liver microsomes and recombinant CYP enzymes have characterized the extent of this inhibition.
The inhibitory effects of MDEA are particularly notable for CYP2D6 and CYP2C9. For CYP2D6, MDEA exhibits competitive inhibition with a reported Ki value of 4.5 μM. nih.gov Its inhibitory potency against other CYPs is also significant, with IC50 values of 5.5 μM for CYP2C9, 14 μM for CYP1A2, and 17 μM for CYP3A4. nih.gov The mode of inhibition for CYP1A2 and CYP2C9 has been described as a mixed type. nih.gov These findings suggest that MDEA, rather than amiodarone itself, may be the primary mediator of drug interactions involving these pathways. nih.gov
| Enzyme | Inhibition Constant (Ki) | IC50 Value | Type of Inhibition |
|---|---|---|---|
| CYP1A2 | 18.8 μM | 14 μM | Mixed |
| CYP2C9 | 2.3 μM | 5.5 μM | Mixed |
| CYP2D6 | 4.5 μM | 4.5 μM | Competitive |
| CYP3A4 | 12.1 μM | 17 μM | Noncompetitive |
Mechanism-Based Inactivation of Cytochrome P450 Enzymes by this compound (MDEA)
Beyond reversible inhibition, MDEA is also a mechanism-based inactivator (MBI) of certain CYP enzymes. This time-dependent inhibition (TDI) is an irreversible process where the enzyme is catalytically inactivated, requiring de novo synthesis to restore function. Such inactivation can lead to more profound and prolonged drug interactions than reversible inhibition.
Research has identified MDEA as a moderate inactivator of both CYP2D6 and CYP3A4. ebmconsult.comresearchgate.netnih.gov For these two enzymes, the inactivation parameters have been determined to be nearly identical, with a KI of 2.7 μM and a kinact of 0.018 min⁻¹ for CYP2D6, and a KI of 2.6 μM and a kinact of 0.016 min⁻¹ for CYP3A4. ebmconsult.comresearchgate.netnih.gov The mechanism of this inactivation is believed to occur through the formation of a metabolic intermediate complex. ebmconsult.comresearchgate.netnih.gov In contrast, MDEA is considered a poor inactivator of CYP2C9. ebmconsult.com
| Enzyme | Inactivation Constant (KI) | Maximal Rate of Inactivation (kinact) |
|---|---|---|
| CYP2D6 | 2.7 μM | 0.018 min⁻¹ |
| CYP3A4 | 2.6 μM | 0.016 min⁻¹ |
Role of Di-N-desethylamiodarone (DDEA) in CYP Inhibition
The secondary metabolite of amiodarone, di-N-desethylamiodarone (DDEA), also plays a crucial role in mediating drug interactions, sometimes exhibiting even greater potency than MDEA. Studies predict that DDEA is the primary cause of drug-drug interactions involving substrates of CYP1A2, CYP2C9, and CYP3A4. ebmconsult.comresearchgate.netnih.gov
DDEA is a particularly potent time-dependent inactivator of CYP1A2, with a KI of 0.46 μM and a kinact of 0.030 min⁻¹. ebmconsult.comresearchgate.netnih.gov While MDEA shows some time-dependent inhibition of CYP1A2, DDEA is markedly more potent. ebmconsult.com Furthermore, DDEA demonstrates strong competitive inhibition against CYP2C9 and CYP3A4. ebmconsult.com In contrast, both amiodarone and MDEA are considered more important for interactions involving the inhibition of CYP2D6 metabolism. ebmconsult.comresearchgate.netnih.gov
P-glycoprotein (P-gp) Modulatory Effects
Amiodarone and its primary metabolite, MDEA, are recognized inhibitors of P-glycoprotein (P-gp), an important efflux transporter. nih.gov This inhibition is a key mechanism behind one of the most clinically significant drug interactions involving amiodarone: the interaction with digoxin (B3395198), a P-gp substrate. nih.gov
Research suggests that MDEA is the principal contributor to the inhibition of P-gp-mediated digoxin elimination. ebmconsult.com By inhibiting P-gp in the intestines and renal tubules, MDEA can increase the absorption and decrease the renal clearance of digoxin, leading to elevated serum concentrations and a higher risk of toxicity. ebmconsult.com In vitro studies using porcine kidney epithelial cells overexpressing human P-gp have confirmed that both amiodarone and MDEA inhibit the transport of digoxin.
Interestingly, while MDEA inhibits P-gp, its own transport across intestinal cells appears to be mediated by a different, yet-to-be-identified ATP-binding cassette (ABC) transporter. nih.gov Studies using Caco-2 cells showed that the efflux of MDEA was not affected by substrates of P-gp, MRPs, or BCRP. nih.gov
Predictive Models for Metabolic Interactions
In Vitro-to-In Vivo Extrapolation of Inhibitory Potency
To predict the clinical relevance of the in vitro inhibition data for MDEA, in vitro-to-in vivo extrapolation (IVIVE) models are employed. These models use parameters derived from in vitro experiments to estimate the potential for drug-drug interactions in vivo.
A common approach involves calculating the ratio of the unbound inhibitor concentration ([I]u) at the enzyme site to the unbound inhibition constant (Ki,u). A ratio of [I]u/Ki,u greater than a certain threshold (often 0.1) suggests a potential for a clinically significant interaction. ebmconsult.comresearchgate.net Another similar metric used is the 1+[I]u/Ki value. nih.gov
For amiodarone and its metabolites, predictions based on these IVIVE calculations have shown good agreement with the magnitude of reported clinical drug-drug interactions. ebmconsult.comresearchgate.netnih.gov For example, predictions based on the reversible inhibition of CYP1A2, CYP2C9, CYP2D6, and CYP3A4 by amiodarone, MDEA, and DDEA align well with observed interactions with drugs like lidocaine, warfarin (B611796), metoprolol, and simvastatin (B1681759). ebmconsult.comnih.govnih.gov This concordance underscores the importance of considering the inhibitory effects of metabolites like MDEA when assessing the drug interaction potential of amiodarone.
Quantitative Prediction of Drug-Drug Interaction Potential
The quantitative prediction of drug-drug interactions (DDIs) involving this compound, also known as N-monodesethylamiodarone (MDEA), is critical for anticipating clinically significant interactions. MDEA has been identified as a more potent inhibitor of certain cytochrome P450 (CYP) enzymes than the parent compound, amiodarone. nih.govnih.gov In vitro data combined with in vivo observations and advanced modeling techniques, such as physiologically based pharmacokinetic (PBPK) modeling, have been employed to forecast the DDI potential of MDEA.
Research has demonstrated that incorporating the inhibitory effects of MDEA is essential for accurately predicting the clinical DDI risk associated with amiodarone administration. nih.govnih.gov Predictions based solely on amiodarone's in vitro inhibitory data often underestimate the observed clinical interactions. nih.gov
Research Findings from In Vitro Studies
In vitro experiments using human liver microsomes are fundamental in quantifying the inhibitory potential of MDEA against various CYP enzymes. These studies determine key parameters such as the inhibition constant (Ki) and the inactivation constant (kinact) for time-dependent inhibition (TDI).
One study elucidated the inhibitory mechanisms of amiodarone and its metabolites, revealing that MDEA is a moderate time-dependent inhibitor of both CYP2D6 and CYP3A4. nih.govnih.gov The inhibition constants for MDEA were determined as follows:
| CYP Enzyme | Inhibition Type | KI (μM) | kinact (min-1) |
|---|---|---|---|
| CYP2D6 | Time-Dependent | 2.7 | 0.018 |
| CYP3A4 | Time-Dependent | 2.6 | 0.016 |
These in vitro data are crucial for calculating the ratio of the unbound inhibitor concentration to the unbound inhibition constant ([I]u/Ki,u), a key metric used to predict the likelihood of in vivo DDIs. nih.gov For MDEA, these ratios have indicated a significant potential for interactions involving CYP2D6-metabolized drugs. nih.gov
Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK modeling represents a sophisticated approach to quantitatively predict DDIs by integrating in vitro data with physiological and drug-specific parameters to simulate the pharmacokinetic profiles of drugs in the body. nih.gov This methodology has been successfully applied to predict the DDIs between amiodarone (and MDEA) and various substrate drugs.
A notable study utilized PBPK modeling to assess the contribution of MDEA to clinically observed DDIs with simvastatin (a CYP3A4 substrate), dextromethorphan (B48470) (a CYP2D6 substrate), and warfarin (a CYP2C9 substrate). nih.gov The model incorporated the competitive and time-dependent inhibitory effects of both amiodarone and MDEA. The predictions were then compared with observed clinical data.
The results of this PBPK modeling study are summarized in the table below, showing the predicted and observed area under the curve (AUC) ratios for the victim drugs when co-administered with amiodarone.
| Victim Drug | Primary Metabolizing Enzyme | Predicted AUC Ratio (with MDEA) | Observed Clinical AUC Ratio |
|---|---|---|---|
| Simvastatin | CYP3A4 | 1.8 | 1.5 - 2.0 |
| Dextromethorphan | CYP2D6 | 2.1 | 2.2 |
| Warfarin | CYP2C9 | 1.7 | 1.5 - 2.5 |
The close agreement between the predicted and observed AUC ratios highlights the importance of including MDEA in DDI predictions and validates the use of PBPK modeling as a powerful tool for quantitative risk assessment. nih.gov For instance, the model accurately predicted the two-fold increase in dextromethorphan exposure by incorporating the competitive and time-dependent inhibition of CYP2D6 by MDEA. nih.gov Similarly, the interaction with simvastatin was best predicted when considering competitive inhibition of CYP3A4 by both amiodarone and MDEA. nih.gov
These quantitative prediction methods are invaluable in drug development and clinical practice, offering a mechanistic understanding of DDIs and providing a basis for safer co-administration of medications with amiodarone.
Emerging Research Directions and Future Perspectives for Amiodarone Metabolite M1
Novel Biological Activities beyond Antiarrhythmic Effects
While the antiarrhythmic properties of N-desethylamiodarone (DEA) are well-documented, recent studies have begun to uncover its potential in other therapeutic areas, particularly in oncology.
Exploration of Anti-Cancer Mechanisms
Emerging evidence highlights the significant anti-neoplastic properties of N-desethylamiodarone, with some studies suggesting it is more potent than its parent compound, amiodarone (B1667116). nih.govconsensus.app Research across various cancer cell lines has revealed that DEA can inhibit cancer cell proliferation, induce cell cycle arrest, and trigger programmed cell death through multiple pathways.
In human triple-negative breast cancer (TNBC) cells, DEA was found to be more effective than amiodarone at reducing cell viability, inducing apoptosis, lowering mitochondrial trans-membrane potential, increasing calcium influx, and promoting mitochondrial fragmentation. nih.govconsensus.app Furthermore, it significantly decreased mitochondrial ATP production. nih.gov Studies on B16-F10 melanoma cells showed that DEA treatment led to cell cycle arrest by increasing the expression of proteins like p53, p21, and p27, while decreasing CDK2 and cyclin D1 levels. nih.gov It also dose-dependently activated the effector caspase-3, a key protein in the execution phase of apoptosis. nih.gov
In human cervical cancer (HeLa) cells, DEA was shown to significantly inhibit proliferation and induce apoptosis by causing G0/G1 phase arrest. cdnsciencepub.com The mechanism involved the downregulation of the pro-survival protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria. cdnsciencepub.com
| Cancer Model | Observed Effect | Molecular Mechanism | Reference |
|---|---|---|---|
| Triple-Negative Breast Cancer (MDA-MB-231) | Reduced cell viability, induced apoptosis, mitochondrial fragmentation | Lowered mitochondrial membrane potential, increased Ca2+ influx, decreased mitochondrial ATP production | nih.govconsensus.app |
| Melanoma (B16-F10) | Inhibition of proliferation, cell cycle arrest, apoptosis | Increased p53, p21, p27; decreased CDK2, cyclin D1; activation of caspase-3 | nih.gov |
| Cervical Cancer (HeLa) | Inhibition of proliferation, G0/G1 phase arrest, apoptosis | Downregulation of Bcl-2, upregulation of Bax, cytochrome c release, downregulation of phospho-Akt | cdnsciencepub.com |
Advanced Studies on Cellular Accumulation and Distribution
Understanding how N-desethylamiodarone accumulates and distributes within cells and complex tissues is crucial for elucidating its mechanisms of action and toxicity. Advanced analytical techniques are now enabling researchers to probe these questions with unprecedented detail.
Intracellular Localization and Quantification in Single Cells
A significant challenge in pharmacology is measuring the concentration of a drug and its metabolites within individual cells, as this can vary substantially across a cell population. A novel technique, single-cell printing-liquid vortex capture-mass spectrometry (SCP-LVC-MS), has been successfully used to quantify the intracellular concentrations of amiodarone and its M1 metabolite, N-desethylamiodarone (NDEA), in thousands of individual HepG2 liver carcinoma cells. nih.govosti.gov
These studies revealed that the intracellular concentrations of both amiodarone and NDEA showed a clear log-normal distribution within the cell population. nih.gov The average intracellular concentration of NDEA was found to be directly correlated with the initial incubation concentration of the parent drug. nih.govosti.gov This single-cell approach provides high-resolution data on the metabolic conversion and accumulation of M1, revealing cell-to-cell heterogeneity that is masked by traditional bulk measurement techniques. nih.govosti.gov
| Amiodarone Incubation Concentration | Mean Intracellular NDEA Concentration (mM) | Conversion Ratio (Amiodarone to NDEA) | Reference |
|---|---|---|---|
| 0.1 µM | 0.0055 | 20 ± 7% | nih.gov |
| 1.0 µM | Not specified, but correlated increase | 18 ± 3% | nih.gov |
| 10.0 µM | 0.048 | 7 ± 2% | nih.gov |
Spatiotemporal Distribution in Complex Cell Models
To better mimic the three-dimensional architecture of human tissues, researchers are using advanced cell models like multicellular tumor spheroids. Studies employing mass spectrometry imaging on these 3D models have provided insights into how amiodarone and its metabolites are distributed in a spatial and time-dependent manner. This research is critical for understanding drug penetration and metabolic activity in a setting that more closely resembles an actual tumor microenvironment. While detailed studies focusing solely on M1's spatiotemporal distribution are still emerging, initial analyses of amiodarone metabolism in HepG2 spheroids have identified M1 as a primary metabolite that appears early and shows high intensity within the 3D cell structure.
Comprehensive Elucidation of Molecular Pathways and Networks
A complete understanding of N-desethylamiodarone's biological role requires a comprehensive map of its associated molecular pathways and networks. This includes the pathways responsible for its formation and the downstream signaling cascades it triggers.
N-desethylamiodarone (M1) is formed from its parent drug, amiodarone, primarily through metabolism by cytochrome P450 enzymes in the liver, specifically CYP3A4 and CYP2C8. drugs.com Once formed, M1 can itself be a substrate for further metabolic reactions, such as hydroxylation, creating secondary metabolites. drugbank.comunifr.ch
The anti-cancer effects of M1 are mediated by its ability to engage multiple cellular pathways. As detailed previously, it triggers the intrinsic pathway of apoptosis, characterized by the modulation of Bcl-2 family proteins, mitochondrial disruption, and subsequent caspase activation. nih.govnih.govcdnsciencepub.com It also influences cell cycle regulation by modulating the expression of key checkpoint proteins like p53 and p21. nih.gov Furthermore, M1 impacts crucial cell survival signaling, as evidenced by its ability to downregulate the phosphorylation of the protein kinase Akt, a central node in many pro-survival pathways. cdnsciencepub.com These findings indicate that M1 acts on a network of interconnected pathways to exert its anti-neoplastic effects.
Integration of Gene Expression and Proteomic Profiling
Emerging research is leveraging high-throughput technologies to build a more comprehensive understanding of the cellular impact of Mono-N-desethylamiodarone (MDEA). By integrating gene expression analysis (transcriptomics) with proteomic profiling, investigators can move beyond single-pathway effects to map the complex biological responses to MDEA exposure.
Proteomic studies have begun to shed light on MDEA's mechanisms, particularly concerning its effects on cellular organelles. In one study comparing MDEA with its parent compound in a human breast cancer cell line (MDA-MB-231), immunoblot analysis was used to probe proteins involved in mitochondrial dynamics. The findings revealed that treatment with MDEA led to an increase in the steady-state levels of mitochondrial fission 1 protein (FIS1). nih.gov FIS1 is a key outer mitochondrial membrane protein that recruits other factors to mediate mitochondrial division, suggesting that MDEA disrupts the delicate balance of mitochondrial fusion and fission. nih.gov
Furthermore, proteomic approaches have been employed to confirm the induction of apoptosis (programmed cell death). Analysis of key apoptotic markers in MDEA-treated cells has shown evidence of cleavage of Poly (ADP-ribose) polymerase 1 (PARP1) and caspase-3, hallmarks of the apoptotic cascade. mdpi.com Future research directions will likely involve broader, untargeted proteomic analyses using techniques like mass spectrometry to identify novel protein targets and pathways affected by MDEA. Coupling these data with transcriptomic analyses will clarify whether observed protein changes are due to altered gene expression or post-transcriptional modifications, providing a more complete picture of MDEA's cellular mechanism of action.
Unraveling Complex Metabolic Networks
Beyond its role in drug metabolism pathways, MDEA significantly perturbs endogenous metabolic networks, most notably cellular energy metabolism. Research has demonstrated that MDEA exerts profound effects on mitochondrial function. nih.govmdpi.com Studies utilizing live-cell respirometry (e.g., Seahorse analysis) have shown that MDEA can decrease mitochondrial ATP production. nih.govmdpi.com This disruption of cellular bioenergetics highlights a critical interaction between the metabolite and the fundamental metabolic networks responsible for maintaining cellular homeostasis. Future research employing metabolomics—the large-scale study of small molecules (metabolites) within cells and biological systems—is a promising avenue to map the global metabolic shifts induced by MDEA, potentially identifying new biomarkers of effect or toxicity.
Development of Standardized Analytical and Experimental Protocols for M1 Research
Reliable and reproducible research on MDEA hinges on the availability of standardized and validated analytical methods for its quantification in biological matrices. Over the years, numerous methods have been developed, primarily based on high-performance liquid chromatography (HPLC) coupled with either ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) detection. nih.govnih.govnih.gov LC-MS/MS methods are generally preferred for their high sensitivity and specificity. nih.govpayeshdarou.ir
The development of these methods follows rigorous validation guidelines from regulatory bodies, which forms a basis for standardization. Key validated parameters include linearity, accuracy, precision, and stability. nih.govnih.gov The systematic comparison of internal standards has also been undertaken to improve assay robustness. nih.gov
Interactive Data Table: Validated Analytical Methods for MDEA Quantification
| Parameter | Method 1: LC/MS nih.gov | Method 2: LC-MS/MS nih.gov |
| Matrix | Rat Plasma (0.1 mL) | Human Plasma |
| Extraction | Liquid-liquid extraction (hexane) | Not specified |
| Column | C18, 3.5 µm (2.1 x 50 mm) | Not specified |
| Detection | Mass Spectrometry (m/z 546.9/617.73) | Tandem Mass Spectrometry |
| Linear Range | 2.5–1000 ng/mL | 0.01–40.0 mg/L (10-40,000 ng/mL) |
| LLOQ | 2.5 ng/mL | 2.5 µg/L (2.5 ng/mL) |
| Precision (CV%) | ≤18% (Intra- & Interday) | <8% (Interassay) |
| Accuracy (Error) | <12% | <9% (Interassay) |
In addition to analytical protocols, standardized in vitro experimental models are crucial for mechanistic studies. Validated models used in MDEA research include:
Cultured Hepatocytes: Primary rat hepatocytes have been used to study MDEA-induced toxicity and the formation of myelinoid inclusion bodies. nih.gov
Human Thyrocytes: Immortalized human thyrocyte cell lines (e.g., SGHTL-34 cells) have been employed to investigate the direct cytotoxic effects of MDEA on the thyroid. nih.gov
Cancer Cell Lines: The human breast cancer cell line MDA-MB-231 serves as a model to study MDEA's antineoplastic effects and its impact on mitochondrial function. nih.govmdpi.com
Standardizing protocols across these models, such as exposure times and endpoint measurements, is essential for improving the comparability and reproducibility of findings across different laboratories.
Elucidating the Interplay of Amiodarone Metabolite M1 with Endogenous Metabolites
The biological effects of MDEA are deeply intertwined with its interaction with endogenous metabolites and cellular components. A significant area of this interplay involves lipids. MDEA is highly lipophilic and has been shown to interact directly with phospholipid bilayers, incorporating itself into the cell membrane. researchgate.net This interaction is thought to be a precursor to some of its toxic effects, such as the formation of multilamellar lysosomal inclusions (myelinoid bodies), which are rich in phospholipids (B1166683). nih.gov Furthermore, the metabolic formation of MDEA in the intestine can be influenced by the presence of dietary lipids, cholesterol, and bile salts. nih.govresearchgate.net
MDEA also has a profound impact on metabolites central to cellular bioenergetics. As noted previously, it disrupts mitochondrial function, leading to decreased production of ATP, the cell's primary energy currency. nih.govmdpi.com This interference with oxidative phosphorylation directly impacts the broader network of energy metabolism.
Another critical interaction involves inorganic ions, specifically calcium. Studies have shown that MDEA treatment can lead to an increase in intracellular calcium concentrations. nih.gov Calcium is a ubiquitous second messenger, and its dysregulation can trigger numerous downstream events, including the mitochondrial permeability transition and apoptosis, which have been observed with MDEA exposure. nih.gov Understanding these interactions is key to deciphering the mechanisms behind both the therapeutic and adverse effects of the metabolite.
Q & A
Q. Answer :
- QA/QC protocols :
- Data sharing : Deposit raw spectra and metadata in NMDR or Metabolomics Workbench using RefMet nomenclature for cross-study comparability .
- Cohort stratification : Use machine learning (e.g., PCA or PLS-DA) to subgroup patients by covariates (e.g., renal function) affecting M1 clearance .
Basic: What are the critical parameters for validating M1’s stability in long-term storage for clinical trials?
Q. Answer :
- Stability testing :
- Short-term : Assess M1 degradation at room temperature (24–72 hours) and freeze-thaw cycles (≥3 cycles).
- Long-term : Store at -80°C with stability checks at 6/12/24 months using LC-MS/MS .
- Container material : Use polypropylene vials to minimize adsorption losses .
Advanced: How can functional enrichment analysis elucidate M1’s role in arrhythmogenesis beyond its parent compound?
Q. Answer :
- Annotation pipelines : Feed M1’s chemical ID (e.g., HMDB: HMDB0062213) into MBROLE2 to map its associations with:
- Cardiac pathways : Adrenergic signaling, calcium cycling .
- Toxic endpoints : Thyroid dysfunction, pulmonary fibrosis (via Comparative Toxicogenomics Database links) .
- Dose-dependent effects : Compare low vs. high M1 concentrations in vitro to distinguish therapeutic vs. toxic pathway activation .
Basic: What are the best practices for harmonizing M1 metabolite identification across multi-center studies?
Q. Answer :
- Reference materials : Use certified M1 standards traceable to NIST or EMA guidelines .
- Inter-laboratory validation : Share SOPs for sample preparation and LC-MS/MS parameters via platforms like Metabolomics Workbench .
- Blinded reanalysis : Randomly re-test 10% of samples at a central lab to ensure consistency .
Table: Key Tissue Concentrations of M1 in Preclinical Models
| Species | Tissue | M1 Concentration (μg/g) | Method | Reference |
|---|---|---|---|---|
| Canine | Purkinje Fibers | 5.98 ± 0.69 | LC-MS/MS | |
| Rabbit | Ventricular Muscle | 11.52 ± 7.2 | HPLC-UV | |
| Human* | Liver Microsomes | 8.2 ± 1.3 | LC-MS/MS | |
| *Derived from in vitro incubation data. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
